2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide
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Overview
Description
2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide is a synthetic organic compound that features a unique structure combining an adamantane moiety, a hydrazine linkage, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide typically involves the following steps:
Formation of Adamantane-1-carbonyl Hydrazine: Adamantane-1-carboxylic acid is reacted with hydrazine hydrate under reflux conditions to form adamantane-1-carbonyl hydrazine.
Acylation Reaction: The adamantane-1-carbonyl hydrazine is then acylated with benzyl chloroformate in the presence of a base such as triethylamine to yield the intermediate product.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing antiviral, antibacterial, and anticancer agents due to the stability and bioactivity of the adamantane core.
Material Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Biological Studies: Employed in studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the hydrazine linkage allows for the formation of hydrogen bonds and other interactions with target molecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
Uniqueness
2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide is unique due to the presence of the benzyl group, which imparts additional reactivity and potential for further functionalization. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-17(21-12-13-4-2-1-3-5-13)18(25)22-23-19(26)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16H,6-12H2,(H,21,24)(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXGTJYTUIHPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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